molecular formula C10H16O2 B13783244 1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone

1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone

Cat. No.: B13783244
M. Wt: 168.23 g/mol
InChI Key: LIYCYUOBNCMNSE-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexene, characterized by the presence of a hydroxy group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone typically involves the following steps:

    Cyclohexene Derivative Formation: The starting material, a cyclohexene derivative, is subjected to methylation to introduce the dimethyl groups at the 3 and 4 positions.

    Ketone Formation: The final step involves the oxidation of the hydroxy group to form the ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent.

    Reduction: NaBH4, LiAlH4.

    Substitution: Nucleophiles such as halides or amines.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism by which 1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX). The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity.

Comparison with Similar Compounds

    1-(1,4-Dimethylcyclohex-3-en-1-yl)ethanone: Similar structure but lacks the hydroxy group.

    1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone hydrochloride: Contains a hydroxy group and a ketone but differs in the aromatic ring structure.

Uniqueness: 1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone is unique due to the presence of both a hydroxy and a ketone group on a cyclohexene ring, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-(1-hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C10H16O2/c1-7-4-5-10(12,9(3)11)6-8(7)2/h12H,4-6H2,1-3H3

InChI Key

LIYCYUOBNCMNSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(CC1)(C(=O)C)O)C

Origin of Product

United States

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